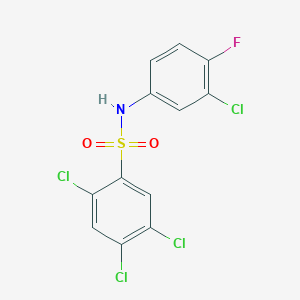
2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide is a complex organic compound characterized by its multiple halogen substitutions and sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide typically involves multiple steps, including halogenation and sulfonation reactions One common method involves the initial chlorination of benzene to introduce chlorine atoms at the 2, 4, and 5 positionsThe final step involves the substitution of the remaining hydrogen atoms with chlorine and fluorine atoms using appropriate halogenating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The halogen atoms can enhance the compound’s binding affinity through halogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichloroaniline: Similar structure but lacks the sulfonamide group.
1,2,4,5-Tetrachloro-3-nitrobenzene: Contains additional chlorine and nitro groups but lacks the sulfonamide and fluorine atoms.
Uniqueness
2,4,5-Trichloro-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide is unique due to its combination of halogen atoms and the sulfonamide group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique chemical transformations .
Propiedades
Fórmula molecular |
C12H6Cl4FNO2S |
|---|---|
Peso molecular |
389.1 g/mol |
Nombre IUPAC |
2,4,5-trichloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H6Cl4FNO2S/c13-7-4-10(16)12(5-8(7)14)21(19,20)18-6-1-2-11(17)9(15)3-6/h1-5,18H |
Clave InChI |
PLVZRIOUWNKFPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


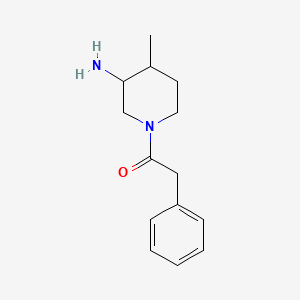


![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)
![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)
![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
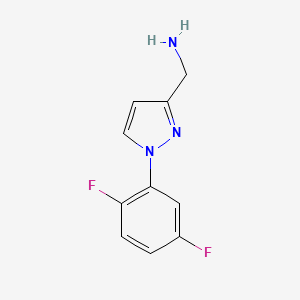
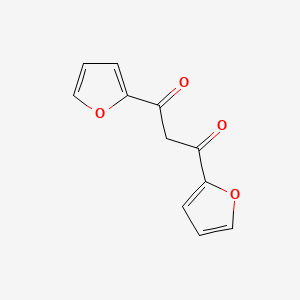
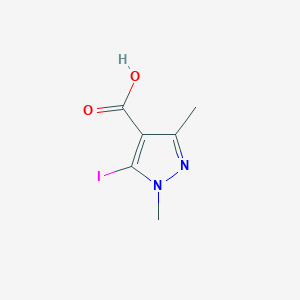
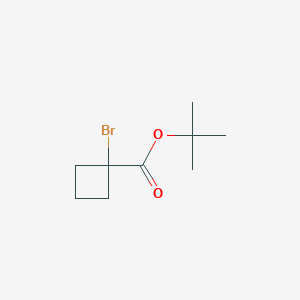
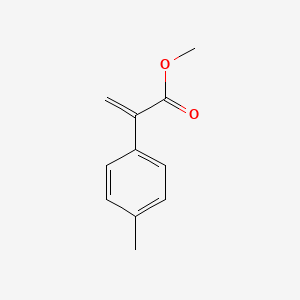
![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)
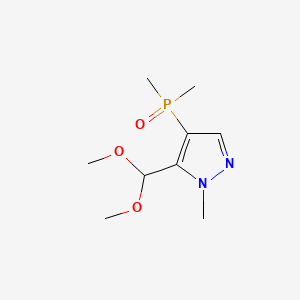
![methyl[(1R)-1-(pyridin-4-yl)ethyl]amine](/img/structure/B13494149.png)
